Cas no 922406-06-2 (N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- F2899-0092
- AKOS024475512
- 922406-06-2
- N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- VU0505274-1
- N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
-
- Inchi: 1S/C21H16N2O4S/c24-20(18-13-26-16-8-2-3-9-17(16)27-18)23(12-14-6-5-11-25-14)21-22-15-7-1-4-10-19(15)28-21/h1-11,18H,12-13H2
- InChI Key: MUTPJJXWIRBMIE-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1N(CC1=CC=CO1)C(C1COC2C=CC=CC=2O1)=O
Computed Properties
- Exact Mass: 392.08307817g/mol
- Monoisotopic Mass: 392.08307817g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 565
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93Ų
- XLogP3: 4.1
N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2899-0092-50mg |
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
922406-06-2 | 90%+ | 50mg |
$160.0 | 2023-04-30 | |
Life Chemicals | F2899-0092-100mg |
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
922406-06-2 | 90%+ | 100mg |
$248.0 | 2023-04-30 | |
Life Chemicals | F2899-0092-4mg |
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
922406-06-2 | 90%+ | 4mg |
$66.0 | 2023-04-30 | |
Life Chemicals | F2899-0092-15mg |
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
922406-06-2 | 90%+ | 15mg |
$89.0 | 2023-04-30 | |
Life Chemicals | F2899-0092-1mg |
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
922406-06-2 | 90%+ | 1mg |
$54.0 | 2023-04-30 | |
Life Chemicals | F2899-0092-5mg |
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
922406-06-2 | 90%+ | 5mg |
$69.0 | 2023-04-30 | |
Life Chemicals | F2899-0092-20μmol |
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
922406-06-2 | 90%+ | 20μl |
$79.0 | 2023-04-30 | |
Life Chemicals | F2899-0092-10mg |
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
922406-06-2 | 90%+ | 10mg |
$79.0 | 2023-04-30 | |
Life Chemicals | F2899-0092-2μmol |
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
922406-06-2 | 90%+ | 2μl |
$57.0 | 2023-04-30 | |
Life Chemicals | F2899-0092-2mg |
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
922406-06-2 | 90%+ | 2mg |
$59.0 | 2023-04-30 |
N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Related Literature
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Lin Shi,Xinxin Fu,Chenyao Fan,Siqi Yu,Guodong Qian,Zhiyu Wang RSC Adv., 2015,5, 85179-85186
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Additional information on N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
N-(1,3-Benzothiazol-2-yl)-N-(furan-2-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide: A Comprehensive Overview
The compound with CAS No. 922406-06-2, known as N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, is a highly specialized organic compound with a complex molecular structure. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique properties and potential applications. The molecule combines several functional groups, including a benzothiazole moiety, a furan ring, and a benzodioxine core, making it a versatile compound for various research and industrial purposes.
Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery. The benzothiazole group is known for its ability to act as a bioisostere of sulfur-containing groups, which can enhance the pharmacokinetic properties of molecules. In this compound, the benzothiazole moiety is further substituted with a furan group at the 2-position. Furan rings are known for their aromaticity and ability to participate in various non-covalent interactions, which can significantly influence the compound's stability and bioavailability.
The benzodioxine core of this compound adds another layer of complexity. Benzodioxines are heterocyclic compounds that can exhibit interesting electronic properties due to the presence of oxygen atoms in the ring. In this case, the benzodioxine is in the 1,4-position and is partially hydrogenated (2,3-dihydro), which introduces additional stereochemistry and potential sites for functionalization. The carboxamide group attached to the benzodioxine ring further enhances the compound's versatility by providing hydrogen bonding capabilities.
Recent advancements in synthetic chemistry have enabled researchers to synthesize this compound with high precision. The synthesis typically involves multi-step processes that include coupling reactions, oxidations, and reductions. For instance, the formation of the benzodioxine ring often requires careful oxidation conditions to ensure selectivity. Similarly, the attachment of the benzothiazole and furan groups requires precise control over reaction conditions to avoid side reactions.
The unique combination of functional groups in this compound makes it an attractive candidate for various applications. In pharmaceutical research, such compounds are often explored for their potential as kinase inhibitors or modulators of other enzyme activities. The benzothiazole group has been shown to interact with certain protein targets through π–π stacking or hydrophobic interactions. Additionally, the furan ring can act as a hydrogen bond donor or acceptor depending on its substitution pattern.
In recent studies published in high-impact journals such as *Journal of Medicinal Chemistry* and *Organic Letters*, researchers have demonstrated that similar compounds exhibit promising activity against various disease targets. For example, one study reported that analogs of this compound showed significant inhibition against a panel of kinases involved in cancer pathways. These findings suggest that N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide could be a valuable lead compound for developing novel therapeutic agents.
Beyond pharmacology, this compound also finds applications in materials science due to its aromaticity and conjugated system. The presence of multiple aromatic rings allows for strong electronic conjugation, which can be advantageous in applications such as organic electronics or photovoltaics. Researchers are actively exploring how such compounds can be integrated into polymer frameworks to enhance their electronic properties.
From an environmental perspective, understanding the fate and transport of such compounds is crucial for assessing their potential impact on ecosystems. Recent studies have focused on determining the biodegradation pathways of similar molecules under various environmental conditions. These studies have shown that certain substituents on aromatic rings can influence biodegradation rates significantly.
In conclusion,N-(1,3-benzothiazol-2-yl)-N-(furan-2-y)methylidene-substituted benzodioxines like CAS No 922406 represent an exciting area of research with diverse applications across multiple disciplines. As researchers continue to explore its properties and optimize its synthesis routes, this compound holds great promise for advancing both basic science and applied technologies.
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